molecular formula C18H38N2S B14531865 N-Nonyl-N'-octan-2-ylthiourea CAS No. 62549-42-2

N-Nonyl-N'-octan-2-ylthiourea

Cat. No.: B14531865
CAS No.: 62549-42-2
M. Wt: 314.6 g/mol
InChI Key: FWTNOCBVIDNZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nonyl-N'-octan-2-ylthiourea is a thiourea derivative characterized by two alkyl substituents: a nonyl group (-C₉H₁₉) at the N-position and a branched octan-2-yl group (-C₈H₁₇) at the N'-position. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where the sulfur atom and substituents dictate their chemical reactivity, solubility, and biological activity.

Properties

CAS No.

62549-42-2

Molecular Formula

C18H38N2S

Molecular Weight

314.6 g/mol

IUPAC Name

1-nonyl-3-octan-2-ylthiourea

InChI

InChI=1S/C18H38N2S/c1-4-6-8-10-11-12-14-16-19-18(21)20-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21)

InChI Key

FWTNOCBVIDNZNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NC(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonyl-N’-octan-2-ylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of nonylamine with octan-2-yl isothiocyanate in an organic solvent such as chloroform or dichloromethane. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .

Industrial Production Methods

Industrial production of thioureas, including N-Nonyl-N’-octan-2-ylthiourea, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction of thioureas can yield corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-Nonyl-N’-octan-2-ylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nonyl-N’-octan-2-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The alkyl chains contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

N-(2-Furoyl)-N'-(2-pyridyl)thiourea ()

  • Substituents : Aromatic furoyl (C₄H₃O–CO–) and pyridyl (C₅H₄N–) groups.
  • Key Properties :
    • Exhibits intramolecular hydrogen bonding (N–H⋯N and N–H⋯O), stabilizing a cis-cis conformation .
    • Crystallizes in a thioamide form with two independent molecules per asymmetric unit, forming a 2D network via intermolecular N–H⋯S and N–H⋯O bonds .
    • Resonance effects shorten C–S (1.667 Å) and C–O bonds, indicating partial double-bond character .

N-Benzoyl-N′-4-cyanophenyl thiourea ()

  • Substituents: Benzoyl (C₆H₅–CO–) and 4-cyanophenyl (C₆H₄–CN) groups.
  • Key Properties: Functional groups (cyano, carbonyl) enable redox activity, as shown by cyclic voltammetry (CV) . The nitro group in the 4-nitrobenzoyl analog (Compound II) shifts reduction potentials, indicating electron-withdrawing effects .

N-[(1R,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]-N'-[2-(pyridin-2-yl)ethyl]thiourea ()

  • Substituents : Bicyclic heptane and pyridyl-ethyl groups.
  • Key Properties :
    • Steric hindrance from the bicycloheptane group may influence ligand-metal coordination geometry .
    • Pyridyl nitrogen could participate in hydrogen bonding or act as a coordination site .

This compound (Hypothetical Comparison)

  • Substituents: Long-chain alkyl groups (nonyl and branched octan-2-yl).
  • Inferred Properties: Hydrophobicity: Higher than aromatic thioureas due to alkyl chains, likely reducing water solubility. Coordination Chemistry: Unlike pyridyl or benzoyl derivatives, alkyl groups are weak ligands, limiting metal-binding utility.

Physicochemical Properties

Compound Substituents Key Properties Reference
N-(2-Furoyl)-N'-(2-pyridyl)thiourea Furoyl, pyridyl Intramolecular H-bonding; C=S: 1.667 Å; 2D crystal network
N-Benzoyl-N′-4-cyanophenyl thiourea Benzoyl, 4-cyanophenyl Redox-active (CV); Ered shifts with nitro substituents
Bicycloheptane-Pyridyl thiourea Bicycloheptane, pyridyl Steric hindrance; potential coordination sites
This compound Nonyl, octan-2-yl High hydrophobicity; limited metal coordination (Inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.